7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core substituted with a chlorine atom at the 7-position and a trifluoromethyl group at the 5-position
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are often used in the synthesis of various agrochemicals and pharmaceuticals, indicating their involvement in a variety of biochemical processes .
Pharmacokinetics
The presence of the trifluoromethyl group in many pharmaceuticals suggests that it may enhance the bioavailability of the compound .
Result of Action
The presence of the trifluoromethyl group and the pyridine moiety in the compound suggests that it may have significant biological activities .
Action Environment
The stability and reactivity of trifluoromethylpyridines can be influenced by various factors, including temperature, ph, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[3,4-c]pyridine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-5-(trifluoromethyl)pyridine
- 4-chloro-5-(trifluoromethyl)pyridine
Uniqueness
7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-5-3(2-12-14-5)1-4(13-6)7(9,10)11/h1-2H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDQBYYNMBZJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=C(N=C1C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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